molecular formula C17H19NO4 B13426287 14-Hydroxymorphine CAS No. 3371-56-0

14-Hydroxymorphine

Cat. No.: B13426287
CAS No.: 3371-56-0
M. Wt: 301.34 g/mol
InChI Key: WYMBHLXUDPDGQJ-BRJGLHKUSA-N
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Description

14-Hydroxymorphine is a derivative of morphine, where the 14-position has been hydroxylated. This modification significantly alters its pharmacological properties compared to morphine. It is an opioid analgesic that interacts with opioid receptors in the brain to produce pain-relieving effects. The compound is known for its potent analgesic properties and is used in various medical applications to manage severe pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 14-Hydroxymorphine typically involves the hydroxylation of morphine at the 14-position. One common method is the electrochemical N-demethylation of 14-hydroxy morphinans. This process involves the anodic oxidation of the tertiary amine, followed by hydrolysis to yield the target nor-opioids . Another method involves the use of cobalt (II) oxidants to react with morphine derivatives, leading to the formation of 14-hydroxynormorphinones .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods include the use of hazardous chemicals like cyanogen bromide or chloroformates for the selective N-demethylation step . The process is optimized to ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 14-Hydroxymorphine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group at the 14-position makes it susceptible to oxidation reactions, which can further modify its structure and pharmacological properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like cobalt (II) oxidants and reducing agents for specific modifications. The reaction conditions are carefully controlled to ensure the desired chemical transformations without degrading the compound .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with altered pharmacological properties. These derivatives are often studied for their potential use as opioid antagonists or for their improved analgesic effects .

Scientific Research Applications

14-Hydroxymorphine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other opioid derivatives. In biology and medicine, it is studied for its potent analgesic effects and its potential use in pain management therapies . The compound is also used in the development of new opioid antagonists, which are crucial in treating opioid overdose cases .

Mechanism of Action

The mechanism of action of 14-Hydroxymorphine involves its interaction with opioid receptors in the brain, particularly the mu-opioid receptor. This interaction leads to the activation of signaling pathways that result in analgesic effects. The hydroxyl group at the 14-position enhances its binding affinity and potency compared to morphine .

Comparison with Similar Compounds

14-Hydroxymorphine is compared with other similar compounds like oxymorphone and hydromorphone. These compounds also have modifications at the 14-position, which significantly alter their pharmacological properties. For instance, oxymorphone has a carbonyl group at the 6-position, while hydromorphone has a saturated 7,8-double bond . These structural differences result in variations in their potency, receptor affinity, and therapeutic applications .

List of Similar Compounds:
  • Oxymorphone
  • Hydromorphone
  • 14-Hydroxydihydromorphine
  • 14-Methoxymetopon

Each of these compounds has unique properties that make them suitable for specific medical applications, highlighting the importance of structural modifications in opioid pharmacology .

Properties

CAS No.

3371-56-0

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(4R,4aS,7S,7aR,12bS)-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

InChI

InChI=1S/C17H19NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-5,11-12,15,19-21H,6-8H2,1H3/t11-,12+,15-,16-,17+/m0/s1

InChI Key

WYMBHLXUDPDGQJ-BRJGLHKUSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H](C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O

Canonical SMILES

CN1CCC23C4C(C=CC2(C1CC5=C3C(=C(C=C5)O)O4)O)O

Origin of Product

United States

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